tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 2-methyl-1-(piperidin-2-yl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amine groups during multi-step synthesis processes .
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .
Medicine: The compound is utilized in medicinal chemistry for the development of new therapeutic agents. It is involved in the synthesis of drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethylenediamine
- tert-Butyl piperidin-4-ylcarbamate
Comparison: tert-Butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate is unique due to its specific structure, which includes a piperidine ring and a tert-butyl carbamate group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, tert-butyl carbamate lacks the piperidine ring, while N-Boc-ethylenediamine has a different amine structure .
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-1-piperidin-2-ylpropyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-10(2)12(11-8-6-7-9-15-11)16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17) |
InChI Key |
TVWKYDXVDVDCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CCCCN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.